
(2-Bromophenyl)phosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Bromophenyl)phosphane is an organophosphorus compound with the chemical formula C6H4BrP(C6H5)2. It is a white crystalline solid that is soluble in nonpolar organic solvents. This compound is used as a precursor to the 2-lithiated derivative of triphenylphosphine, which in turn is a precursor to other phosphine ligands .
Vorbereitungsmethoden
(2-Bromophenyl)phosphane can be synthesized through several methods. One efficient route is the coupling reaction of diphenylphosphine and 2-bromoiodobenzene, catalyzed by palladium complexes. The reaction is as follows :
C6H4Br(I)+HPPh2+Et3N→Ph2P(C6H4Br)+[Et3NH]I
Another method involves lithiation with butyl lithium to give o-lithiated triphenylphosphine. The bromide also forms a Grignard reagent, which can be used in various metallated phosphine reactions .
Analyse Chemischer Reaktionen
(2-Bromophenyl)phosphane undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in Buchwald-Hartwig cross-coupling, Suzuki-Miyaura coupling, Stille coupling, Sonogashira coupling, Negishi coupling, Heck coupling, and Hiyama coupling reactions.
Lithiation: Lithiation with butyl lithium gives o-lithiated triphenylphosphine.
Grignard Reactions: The bromide forms a Grignard reagent, which can be used in various metallated phosphine reactions.
Wissenschaftliche Forschungsanwendungen
(2-Bromophenyl)phosphane is widely used in scientific research, particularly in the fields of chemistry and material science. It serves as a ligand in various coupling reactions, including Buchwald-Hartwig cross-coupling, Suzuki-Miyaura coupling, Stille coupling, Sonogashira coupling, Negishi coupling, Heck coupling, and Hiyama coupling reactions . These reactions are crucial in the synthesis of complex organic molecules, pharmaceuticals, and materials science.
Wirkmechanismus
The mechanism of action of (2-Bromophenyl)phosphane involves its role as a ligand in catalytic reactions. It coordinates to metal centers through the phosphorus atom, facilitating various coupling reactions. The molecular targets and pathways involved include the formation of metal-phosphine complexes, which are essential intermediates in these catalytic processes .
Vergleich Mit ähnlichen Verbindungen
(2-Bromophenyl)phosphane is similar to other phosphine ligands, such as (2-tolyl)diphenylphosphine and triphenylphosphine. its unique structure, with a bromine atom on the phenyl ring, provides distinct reactivity and coordination properties. This makes it a valuable ligand in specific catalytic applications .
Similar compounds include:
- (2-Tolyl)diphenylphosphine
- Triphenylphosphine
- (2-Lithiophenyl)diphenylphosphine
Eigenschaften
CAS-Nummer |
53772-58-0 |
|---|---|
Molekularformel |
C6H6BrP |
Molekulargewicht |
188.99 g/mol |
IUPAC-Name |
(2-bromophenyl)phosphane |
InChI |
InChI=1S/C6H6BrP/c7-5-3-1-2-4-6(5)8/h1-4H,8H2 |
InChI-Schlüssel |
IQVGRXFIVHSDFL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)P)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Chloro-8-[(trifluoromethyl)sulfanyl]quinoline](/img/structure/B14632156.png)
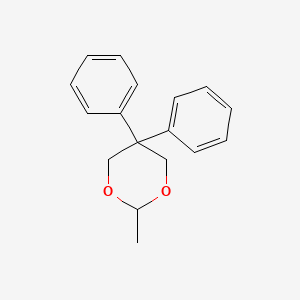
![Bicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaene-3-carbaldehyde](/img/structure/B14632158.png)
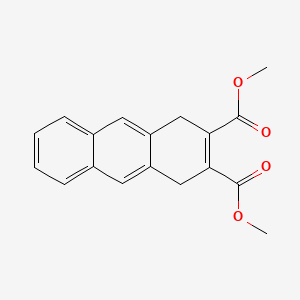
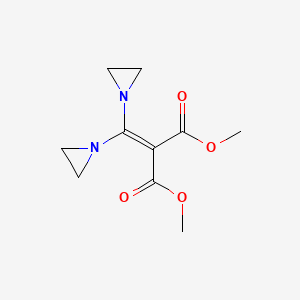



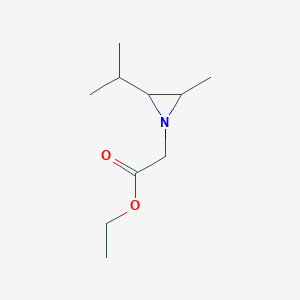
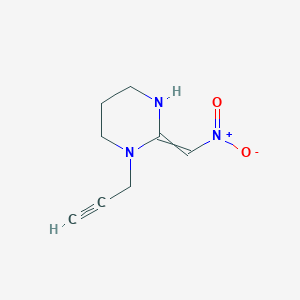
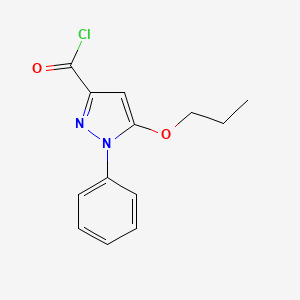
![Trimethyl[phenyl(phenylselanyl)methyl]silane](/img/structure/B14632233.png)
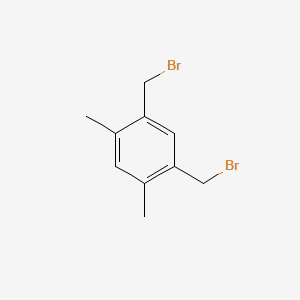
![N-Butyl-4-(butylamino)-1H-pyrazolo[3,4-B]pyridine-5-carboxamide](/img/structure/B14632239.png)
